molecular formula C11H13ClN2O2 B15312330 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride

1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride

Cat. No.: B15312330
M. Wt: 240.68 g/mol
InChI Key: LEOSPPJKIMAFPH-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at the 5-position with a 4-methoxyphenyl group and an aminomethyl group at the 2-position, forming a hydrochloride salt (C₁₁H₁₃ClN₂O₂, MW: 256.69 g/mol). The methoxy group enhances electron density in the aromatic system, influencing binding interactions and solubility.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c1-14-9-4-2-8(3-5-9)10-7-13-11(6-12)15-10;/h2-5,7H,6,12H2,1H3;1H

InChI Key

LEOSPPJKIMAFPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 4-methoxybenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of saturated oxazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula MW (g/mol) Substituent Heterocycle Key Features Reference
1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride (Target) C₁₁H₁₃ClN₂O₂ 256.69 4-Methoxyphenyl 1,3-Oxazole Electron-rich aromatic system
1-[5-(Thiophen-2-yl)-1,3-oxazol-2-yl]methanamine hydrochloride C₈H₉ClN₂OS 216.69 Thiophene-2-yl 1,3-Oxazole Sulfur-containing heteroaromatic
[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride C₁₁H₁₃ClN₂O 240.69 4-Methylphenyl 1,3-Oxazole Hydrophobic methyl substitution
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride C₁₀H₁₂ClN₃OS 265.75 4-Methoxyphenyl 1,3,4-Thiadiazole Sulfur and nitrogen-enriched ring
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride C₁₁H₁₃ClN₄O₂ 292.70 4-Methoxyphenyl 1,2,4-Oxadiazole Ethyl linker, additional nitrogen
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride C₉H₈ClFN₄O 242.64 4-Fluorophenyl 1,2,4-Oxadiazole Electron-withdrawing fluorine
[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride C₁₂H₁₇ClN₂O 258.73 3,4-Dimethylphenyl 4,5-Dihydrooxazole Reduced aromaticity, bicyclic structure

Key Structural Variations and Implications

Heterocycle Modifications: 1,3-Oxazole vs. Thiadiazole/Oxadiazole: The target's 1,3-oxazole ring is isosterically replaced with thiadiazole () or oxadiazole (), altering electronic properties.

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The target's 4-methoxyphenyl group donates electrons via resonance, contrasting with the 4-fluorophenyl group in , which withdraws electrons. This impacts π-π stacking and receptor binding .
  • Hydrophobic vs. Polar Groups : The 4-methylphenyl substituent () increases hydrophobicity, whereas thiophene () introduces sulfur-mediated interactions .

Salt Formation and Solubility : All analogs form hydrochloride salts, enhancing aqueous solubility. However, molecular weight and heterocycle polarity (e.g., thiadiazole in ) further modulate solubility profiles .

Biological Activity

1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride
  • Molecular Formula : C11H12N2O2·HCl
  • Molecular Weight : 240.69 g/mol
  • Melting Point : 119 - 122 °C

The biological activity of 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with oxazole rings often exhibit diverse pharmacological effects due to their ability to modulate enzyme activity and influence gene expression.

Anticancer Activity

Studies have shown that oxazole derivatives can exhibit significant anticancer properties. For instance, similar compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine HClMCF-710.5Induces apoptosis
Similar Oxazole DerivativeA54912.0Caspase activation

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds containing oxazole rings have been shown to inhibit the growth of various bacterial strains through interference with bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine HClE. coli15 µg/mL
Similar Oxazole DerivativeS. aureus20 µg/mL

Case Studies

Several case studies have explored the biological activity of oxazole derivatives:

  • Study on Apoptosis Induction : A study published in MDPI demonstrated that specific oxazole derivatives led to significant apoptosis in cancer cell lines at low concentrations, suggesting a potential therapeutic application in oncology .
  • Antimicrobial Efficacy : Research indicated that oxazole derivatives exhibited strong antimicrobial activity against multi-drug resistant bacteria, highlighting their potential as novel antibiotics .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .

Q & A

Q. Critical Conditions :

ParameterOptimal RangePurpose
Temperature80–120°C (cyclization step)Facilitates ring closure
SolventEthanol/THFEnhances solubility and reactivity
Reaction Time6–24 hours (varies by step)Ensures completion of intermediates
pH ControlNeutral to slightly acidicPrevents undesired side reactions

Yield and purity depend on strict control of these parameters. Post-synthesis, purification via column chromatography or recrystallization is recommended .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C-NMR : Confirm substituent positions (e.g., methoxyphenyl group integration at δ 3.8 ppm for OCH3, oxazole protons at δ 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) :
    • ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 261.1) .
  • FT-IR :
    • Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=N oxazole ring at ~1650 cm⁻¹) .

Advanced: How can researchers evaluate its potential as a NAMPT inhibitor in cellular models?

Methodological Answer:

  • Enzyme Activity Assays :
    • Use recombinant NAMPT in vitro with a fluorescence-based assay (e.g., measuring NAD+ production via cycling enzymes). IC50 values can be determined using dose-response curves .
  • Cellular NAD+ Quantification :
    • Treat cancer cell lines (e.g., HCT-116) with the compound for 24–48 hours. Measure NAD+ levels via LC-MS or colorimetric kits (e.g., NAD+/NADH-Glo™) .
  • Counter-Screening :
    • Test against related enzymes (e.g., NMNAT) to confirm target specificity .

Data Interpretation : Contradictions in inhibition efficacy between studies may arise from:

  • Cell line variability (e.g., NAMPT expression levels).
  • Compound stability in culture media (e.g., hydrolysis at physiological pH).

Advanced: How can structural modifications enhance its bioactivity or selectivity?

Methodological Answer:

  • SAR Studies :
    • Modify the oxazole ring (e.g., substitute with thiazole) or methoxyphenyl group (e.g., replace -OCH3 with -CF3) to alter lipophilicity and binding affinity .
  • Computational Modeling :
    • Perform docking studies (e.g., using AutoDock Vina) to predict interactions with NAMPT’s active site. Focus on key residues like Arg311 and Phe193 .
  • In Vivo Testing :
    • Assess pharmacokinetics (e.g., bioavailability via oral gavage in rodents) and toxicity (e.g., liver enzyme assays) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage :
    • Temperature: –20°C in airtight, light-protected vials.
    • Solvent: Lyophilized powder or dissolved in anhydrous DMSO (≤10 mM aliquots).
  • Stability Tests :
    • Monitor degradation via HPLC every 6 months. Avoid repeated freeze-thaw cycles .

Advanced: How can researchers resolve discrepancies in enzyme inhibition data across studies?

Methodological Answer:

  • Assay Optimization :
    • Standardize buffer conditions (e.g., pH 7.4 vs. 8.0) and enzyme sources (recombinant vs. cell lysate).
  • Purity Verification :
    • Re-characterize the compound batch using NMR and HPLC to rule out impurities .
  • Orthogonal Assays :
    • Validate findings with alternative methods (e.g., SPR for binding kinetics vs. enzymatic activity) .

Advanced: What methodologies are used to assess its pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS .
  • In Vivo Studies :
    • Administer intravenously/orally to rodents; collect plasma at timed intervals for PK profiling (Cmax, t1/2) .

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